2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate
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Overview
Description
2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate is a heterocyclic compound that contains both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable aldehyde with a diamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-c]pyrimidine derivatives.
Reduction: Formation of reduced imidazo[1,5-c]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,5-c]pyrimidine derivatives.
Scientific Research Applications
2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[2,1-b]thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: Contains a pyridine ring instead of an imidazole ring.
Uniqueness
2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one is unique due to its combination of imidazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189363-36-8 |
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Molecular Formula |
C8H13N3O5S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate |
InChI |
InChI=1S/C7H9N3O.CH4O4S/c1-9-4-6-2-3-8-7(11)10(6)5-9;1-5-6(2,3)4/h4-5H,2-3H2,1H3;1H3,(H,2,3,4) |
InChI Key |
DMXLTHMZBSGLBW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN2C(=C1)CCNC2=O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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